1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Catalog No.
S776801
CAS No.
39604-66-5
M.F
C16H16O4
M. Wt
272.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

CAS Number

39604-66-5

Product Name

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3

InChI Key

NIWDJRBUBVCKAV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O

Limited Availability of Information:

Finding detailed information on the specific research applications of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is challenging. Chemical databases like PubChem and ChemicalBook primarily offer information on its structure, formula, and basic properties, but lack specific research details [, ].

Potential Research Areas:

Based on the compound's structure, researchers might be interested in exploring its potential in the following areas:

  • Organic synthesis: The presence of functional groups like the ketone (C=O) and hydroxyl (OH) groups suggests potential applications in organic synthesis as a building block for more complex molecules.
  • Medicinal chemistry: The dimethoxyphenyl group (C6H3(OCH3)2) is present in various natural products and pharmaceuticals known for their diverse biological activities. This similarity could warrant investigation into the potential bioactivity of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone.

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone, also known as 2'-hydroxy-4',6'-dimethoxyacetophenone, is an organic compound with the molecular formula C16H18O4 and a molecular weight of 274.31 g/mol. It features a phenyl group attached to an ethanone moiety and is characterized by the presence of hydroxyl and methoxy functional groups. The compound exhibits a complex structure that contributes to its chemical reactivity and biological activity.

, including:

  • Electrophilic Aromatic Substitution: The methoxy groups can activate the aromatic ring, making it more susceptible to electrophilic attack.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation with aldehydes or other carbonyl compounds to form larger molecules.

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone has demonstrated several biological activities:

  • Antioxidant Properties: It exhibits significant antioxidant activity, which helps in neutralizing free radicals.
  • Antibacterial Effects: Studies have shown that this compound possesses antibacterial properties, making it a candidate for pharmaceutical applications .
  • Urease Inhibition: It has been investigated for its ability to inhibit urease, an enzyme linked to various pathological conditions .

The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone can be achieved through several methods:

  • Solution-Precipitation Method: This method involves mixing reactants in a solvent to allow for crystallization of the product.
  • Houben-Hoesch Reaction: This reaction mechanism involves the interaction of benzene-1,3,5-triol with acetonitrile, leading to the formation of the desired compound.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its antibacterial and antioxidant properties, it may be utilized in drug formulations.
  • Cosmetics: Its antioxidant capabilities make it suitable for skin care products.
  • Research: It serves as a model compound for studying the effects of methoxy and hydroxyl substitutions on biological activity.

Interaction studies have highlighted the compound's potential effects when combined with other substances:

  • Synergistic Effects: When used alongside other antibacterial agents, it may enhance their efficacy against resistant strains.
  • Metabolic Interactions: Investigations into how this compound interacts with metabolic pathways could reveal its role in therapeutic contexts.

Several compounds share structural similarities with 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanoneC15H14O3Contains one methoxy group
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-phenylethanoneC16H18O4Similar structure but different substitutions
1-(2-Hydroxy-4-methylphenyl)-2-phenylethanoneC15H16O3Methyl substitution instead of methoxy

Uniqueness

The uniqueness of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone lies in its specific arrangement of hydroxyl and methoxy groups at positions 4 and 6 on the aromatic ring. This configuration enhances its biological activity compared to similar compounds that may lack these functional groups or have different substituents.

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone exhibits the molecular formula C₁₆H₁₆O₄ with a molecular weight of 272.30 g/mol [2] [3] [4]. The compound is registered under the Chemical Abstracts Service (CAS) number 39604-66-5 [2] [3] [4] and is indexed in multiple chemical databases including PubChem with the identifier CID 689040 [4].

The molecular composition indicates 16 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms arranged in a specific structural configuration that contributes to its unique chemical properties. The molecular weight places this compound within the range of medium-sized organic molecules commonly encountered in pharmaceutical and synthetic chemistry applications [5].

Structural Characteristics

Functional Group Analysis

The compound contains several key functional groups that define its chemical behavior and reactivity patterns. The primary functional groups present include a ketone carbonyl group (C=O), a phenolic hydroxyl group (-OH), and two methoxy groups (-OCH₃) [2] [6].

The ketone functionality is located at the ethanone linkage, providing the compound with characteristic carbonyl reactivity. The phenolic hydroxyl group is positioned at the 2-position of the dimethoxyphenyl ring, contributing to the compound's ability to form hydrogen bonds and participate in acid-base reactions [6].

The two methoxy substituents are located at the 4- and 6-positions of the phenolic ring, influencing the electronic distribution within the aromatic system and affecting the compound's solubility characteristics [2] [6].

Stereochemistry Considerations

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is classified as achiral, meaning it does not possess stereogenic centers that would result in optical activity [7]. The compound exhibits no optical rotation and does not exist in enantiomeric forms [7].

The molecular structure maintains a relatively planar configuration due to the conjugated aromatic systems, although some rotational flexibility exists around the aliphatic ethanone linkage connecting the two aromatic rings [7].

Bond Angles and Molecular Geometry

The compound exhibits typical bond angles associated with aromatic systems and sp² hybridization. The benzene rings maintain planar geometry with bond angles of approximately 120°, consistent with aromatic character [7] [8].

The carbonyl group displays characteristic sp² hybridization with bond angles of approximately 120° around the carbonyl carbon. The C=O bond length is typical for ketones, measuring approximately 1.22 Å [8].

The methoxy groups attached to the aromatic ring show slight deviations from planarity, with torsion angles ranging from 169.8° to 174.5° relative to the aromatic ring plane [7] [8]. This slight twisting is attributed to steric interactions and electronic effects within the substituted aromatic system.

Physical Properties

Solubility Parameters

The compound demonstrates distinct solubility characteristics that are influenced by its molecular structure and functional groups. 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is insoluble in water [9], which is attributed to its predominantly hydrophobic character and the presence of multiple aromatic rings.

The compound exhibits good solubility in organic solvents including methanol, ethanol, dimethyl sulfoxide (DMSO), dichloromethane, and toluene [9] [10]. This solubility profile is consistent with its lipophilic nature, as indicated by its calculated LogP value of 2.8348 [5].

The solubility in polar protic solvents like methanol and ethanol is facilitated by the presence of the phenolic hydroxyl group, which can form hydrogen bonds with these solvents [10]. The compound's solubility in aprotic solvents like DMSO and dichloromethane is attributed to dipole-dipole interactions and the compound's moderate polarity.

Melting and Boiling Points

The melting point of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone has been reported in the range of 112-118°C [11] [12]. This relatively moderate melting point is consistent with the compound's molecular weight and intermolecular interactions.

The predicted boiling point is approximately 401°C [11], indicating significant thermal stability under standard conditions. The high boiling point reflects the presence of multiple aromatic rings and the potential for intermolecular hydrogen bonding through the phenolic hydroxyl group.

The density of the compound is predicted to be 1.172 ± 0.06 g/cm³ [5], which is typical for aromatic organic compounds with similar molecular weights and structural features.

Spectral Characteristics

The compound exhibits characteristic spectral properties that are useful for identification and structural confirmation. The presence of aromatic rings and the conjugated system contributes to UV absorption properties [13] [14].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. The ¹H NMR spectrum shows characteristic signals for aromatic protons, methoxy groups, and the methylene bridge connecting the aromatic systems [15]. The ¹³C NMR spectrum displays distinct signals for carbonyl carbon, aromatic carbons, and methoxy carbons [15].

Infrared (IR) spectroscopy reveals characteristic absorption bands for the carbonyl group (C=O stretch), phenolic O-H stretch, and aromatic C-H stretches [16]. The compound's spectral characteristics are consistent with its proposed structure and functional group composition.

Chemical Reactivity

Stability Under Various Conditions

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone demonstrates stability under recommended storage conditions [5]. The compound should be stored sealed in dry conditions at 2-8°C to maintain its integrity [5].

The compound exhibits stability towards ambient light and air under normal laboratory conditions. However, the presence of the phenolic hydroxyl group may render it susceptible to oxidation under harsh conditions or in the presence of strong oxidizing agents .

The aromatic rings provide inherent stability to the molecule, while the ketone functionality remains relatively stable under neutral conditions but may undergo reactions under acidic or basic conditions .

Key Reaction Mechanisms

The compound can undergo various chemical reactions characteristic of its functional groups. The ketone carbonyl group can participate in nucleophilic addition reactions, reduction reactions, and condensation reactions [13] .

The phenolic hydroxyl group can engage in acid-base reactions, esterification reactions, and oxidation reactions. The electron-donating nature of the methoxy groups influences the reactivity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions [13] .

The compound has been utilized in synthetic applications, including the synthesis of chalcone derivatives and other flavonoid-related compounds [14] [18]. These reactions typically involve condensation reactions with aldehydes or other carbonyl compounds.

Redox Properties

The compound exhibits redox properties primarily associated with the phenolic hydroxyl group and the aromatic system [13] . The phenolic group can undergo oxidation to form quinone-like structures or phenoxy radicals under appropriate conditions.

The presence of electron-donating methoxy groups stabilizes the phenolic system and influences the compound's redox potential. The compound may act as an antioxidant due to its ability to donate electrons and scavenge free radicals .

The ketone functionality can undergo reduction reactions to form corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride . The compound's redox properties make it potentially useful in applications requiring antioxidant activity or electron transfer processes.

PropertyValueUnits
Molecular FormulaC₁₆H₁₆O₄-
Molecular Weight272.30g/mol
Melting Point112-118°C
Boiling Point401°C
Density1.172 ± 0.06g/cm³
LogP2.8348-
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors4-
Rotatable Bonds5-
TPSA55.76Ų
Heavy Atom Count20-
Functional GroupPositionInfluence on Properties
Ketone (C=O)Ethanone linkageProvides carbonyl reactivity
Phenolic -OH2-positionEnables hydrogen bonding
Methoxy (-OCH₃)4-positionElectron-donating effect
Methoxy (-OCH₃)6-positionElectron-donating effect
Phenyl ringTerminal positionAromatic stability
SolventSolubilityMechanism
WaterInsolubleHydrophobic character
MethanolSolubleHydrogen bonding
EthanolSolubleHydrogen bonding
DMSOSolubleDipole-dipole interactions
DichloromethaneSolubleModerate polarity
TolueneSolubleAromatic interactions

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one

Dates

Last modified: 08-15-2023

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